3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the isoxazole family, known for its diverse applications in medicinal chemistry and pharmaceutical research. The presence of the imidazo[1,2-a]pyridine moiety further enhances its potential biological activities.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions. The preparation starts with the formation of the imidazo[1,2-a]pyridine scaffold, which can be achieved through condensation reactions involving α-bromocarbonyl compounds and 2-aminopyridine derivatives . The isoxazole ring is then introduced via cyclization reactions, often using nitrile oxides and alkenes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing solid support catalysts and solvent-free conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include transition metal catalysts, acidic or basic environments, and varying temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to modulate various biological pathways, potentially inhibiting or activating specific proteins . The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem, alpidem, and zolimidine . Compared to these compounds, 3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide exhibits unique structural features, such as the isoxazole ring and chlorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-10-11-30-14-21(28-22(30)12-15)17-6-5-7-18(13-17)27-25(31)23-16(2)32-29-24(23)19-8-3-4-9-20(19)26/h3-14H,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEQCGUXRDLFPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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